8-Hydroxy-PIPAT oxalate
8-Hydroxy-PIPAT oxalate
High affinity 5-HT1A receptor agonist (Kd = 0.38 nM).
Brand Name:
Vulcanchem
CAS No.:
1451210-48-2
VCID:
VC0004250
InChI:
InChI=1S/C16H22INO.C2H2O4/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14;3-1(4)2(5)6/h3-6,9,14,19H,2,7-8,10-12H2,1H3;(H,3,4)(H,5,6)/b9-4+;
SMILES:
CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O
Molecular Formula:
C18H24INO5
Molecular Weight:
461.3 g/mol
8-Hydroxy-PIPAT oxalate
CAS No.: 1451210-48-2
Cat. No.: VC0004250
Molecular Formula: C18H24INO5
Molecular Weight: 461.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | High affinity 5-HT1A receptor agonist (Kd = 0.38 nM). |
|---|---|
| CAS No. | 1451210-48-2 |
| Molecular Formula | C18H24INO5 |
| Molecular Weight | 461.3 g/mol |
| IUPAC Name | 7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol;oxalic acid |
| Standard InChI | InChI=1S/C16H22INO.C2H2O4/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14;3-1(4)2(5)6/h3-6,9,14,19H,2,7-8,10-12H2,1H3;(H,3,4)(H,5,6)/b9-4+; |
| Standard InChI Key | XIBSIFOFYWBOAQ-JOKMOOFLSA-N |
| Isomeric SMILES | CCCN(C/C=C/I)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O |
| SMILES | CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O |
| Canonical SMILES | CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O.C(=O)(C(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator